

# 31P NMR Chemical Shift of Dimethyl Allylphosphonate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Dimethyl allylphosphonate

Cat. No.: B1585036

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## Introduction

Phosphorus-31 Nuclear Magnetic Resonance ( $^{31}\text{P}$  NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. With a 100% natural abundance and a spin of  $\frac{1}{2}$ , the  $^{31}\text{P}$  nucleus provides sharp, readily interpretable signals over a wide chemical shift range, making it a powerful tool for researchers in agrochemicals, materials science, and drug development.[1] **Dimethyl allylphosphonate** (DMAP), a versatile synthetic intermediate, is frequently employed in the synthesis of flame retardants and specialty polymers.[2] A precise understanding of its  $^{31}\text{P}$  NMR spectral characteristics is paramount for reaction monitoring, quality control, and comprehensive structural analysis. This guide provides an in-depth examination of the  $^{31}\text{P}$  NMR chemical shift of **dimethyl allylphosphonate**, supported by data from analogous compounds, a discussion of influencing factors, and a detailed experimental protocol for its acquisition.

## Core Technical Data: $^{31}\text{P}$ NMR of Dimethyl Allylphosphonate

While a definitive, publicly cited  $^{31}\text{P}$  NMR chemical shift for **dimethyl allylphosphonate** is not readily available in the primary literature, a comprehensive analysis of closely related structural analogs allows for a highly accurate prediction. The data presented herein is benchmarked against these analogs, providing a robust framework for spectral interpretation.

Compound	Structure	<sup>31</sup> P Chemical Shift (δ, ppm)	Solvent
Dimethyl allylphosphonate (Predicted)	<chem>CH2=CHCH2P(O)(OCH3)2</chem>	~29.2	CDCl <sub>3</sub>
Diethyl allylphosphonate	<chem>CH2=CHCH2P(O)(OCH2CH3)2</chem>	27.08	CDCl <sub>3</sub>
Diallyl allylphosphonate	<chem>CH2=CHCH2P(O)(OCH2CH=CH2)2</chem>	28.45	CDCl <sub>3</sub>

Note: The predicted chemical shift for **dimethyl allylphosphonate** is an educated estimation based on the trend observed in its ethyl and allyl esters. All chemical shifts are referenced to an external standard of 85% H<sub>3</sub>PO<sub>4</sub> at 0.0 ppm.

## Deciphering the Spectrum: Chemical Shift and Coupling Constants

The <sup>31</sup>P NMR spectrum of **dimethyl allylphosphonate**, when acquired with proton decoupling, is expected to exhibit a single sharp resonance. However, in a proton-coupled spectrum, this signal will be split into a complex multiplet due to spin-spin coupling with the protons on the methyl and allyl groups. Understanding these couplings is crucial for unambiguous spectral assignment.

## Factors Influencing the <sup>31</sup>P Chemical Shift

The chemical shift of the phosphorus nucleus in **dimethyl allylphosphonate** is primarily governed by the electronic environment established by its substituents. Key contributing factors include:

- **Electronegativity of Substituents:** The oxygen atoms of the methoxy groups are highly electronegative, leading to a deshielding of the phosphorus nucleus and a downfield chemical shift. This is a characteristic feature of phosphonates and phosphates.

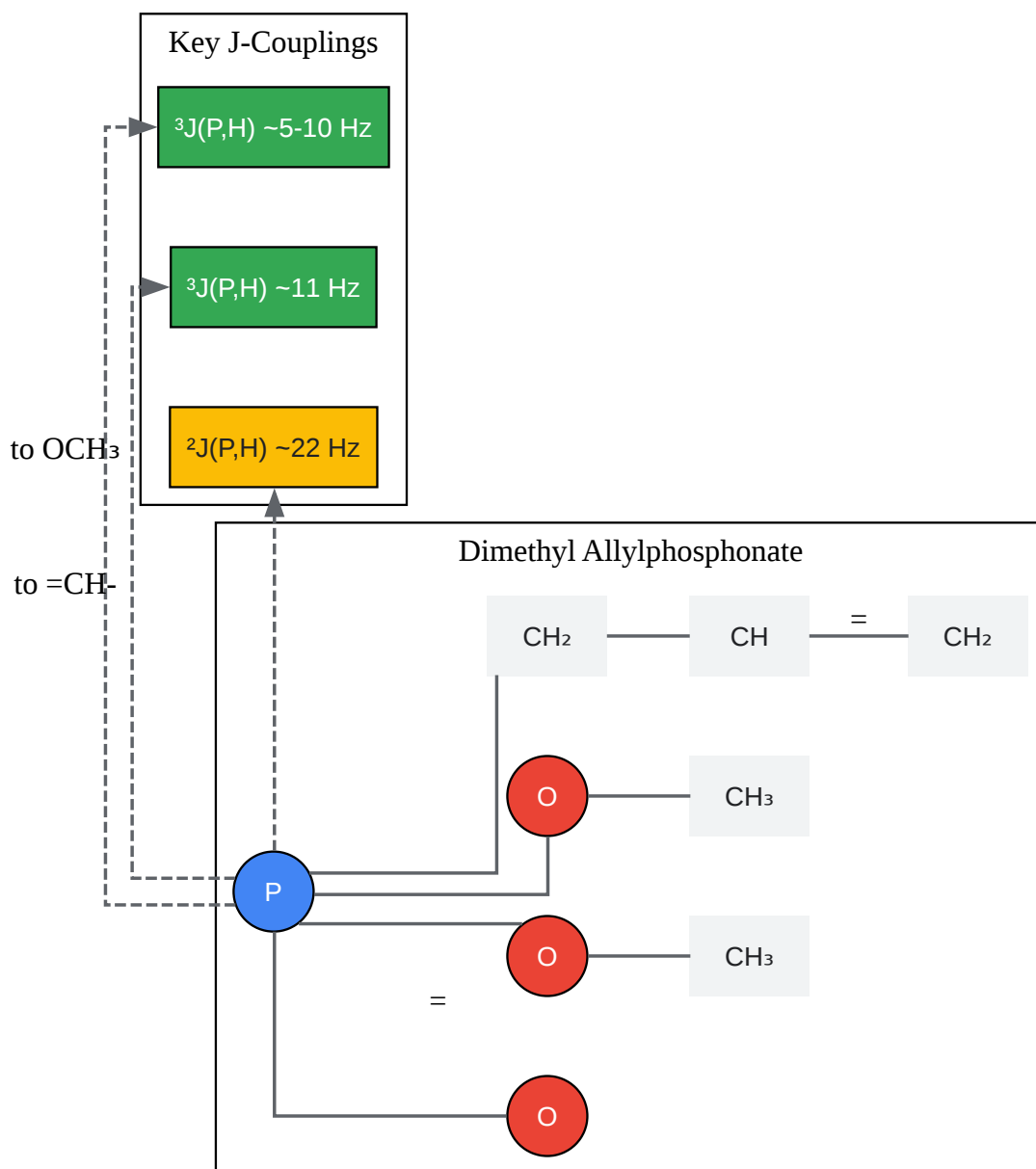
- **Hybridization and Bond Angles:** The phosphorus atom in **dimethyl allylphosphonate** is  $sp^3$  hybridized with a tetrahedral geometry. Deviations from the ideal bond angles can influence the electron density around the phosphorus nucleus and, consequently, its chemical shift.
- **Solvent Effects:** The polarity of the solvent can influence the chemical shift by stabilizing or destabilizing the ground and excited electronic states of the molecule. Chloroform-d ( $CDCl_3$ ) is a common solvent for this class of compounds.<sup>[3]</sup>

## Unraveling the Multiplicity: J-Coupling

In a proton-coupled  $^{31}P$  NMR spectrum, the signal for **dimethyl allylphosphonate** will be split by the neighboring protons. The magnitude of this splitting, known as the coupling constant ( $J$ ), is dependent on the number of bonds separating the phosphorus and hydrogen atoms.

- **Two-Bond Coupling ( $^2JP,H$ ):** This coupling occurs between the phosphorus atom and the two protons of the methylene group ( $P-CH_2$ ). For the analogous diethyl allylphosphonate, this coupling constant is approximately 21.9 Hz.<sup>[4]</sup> A similar value is expected for **dimethyl allylphosphonate**.
- **Three-Bond Coupling ( $^3JP,H$ ):** The phosphorus atom couples with the six protons of the two methoxy groups ( $P-O-CH_3$ ). In dimethyl phosphonate derivatives, this coupling is typically around 11.4 Hz.<sup>[5]</sup>
- **Three-Bond Coupling ( $^3JP,H$ ):** Coupling also exists between the phosphorus and the vinyl proton ( $=CH-$ ). This coupling is generally smaller, in the range of 5-10 Hz.<sup>[6]</sup>
- **Four-Bond Coupling ( $^4JP,H$ ):** A very small coupling may exist between the phosphorus and the terminal vinyl protons ( $=CH_2$ ), though this is often not resolved.

The interplay of these couplings will result in a complex multiplet. For routine analysis, proton decoupling is employed to collapse this multiplet into a single, sharp peak, simplifying the spectrum and improving the signal-to-noise ratio.



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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)